4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine
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Overview
Description
4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine is a complex organic compound that features a combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in a basic medium . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the piperidine derivative with a pyrimidine ring, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form oxadiazolium salts.
Reduction: The compound can be reduced to modify the functional groups attached to the heterocyclic rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of oxadiazolium salts, while reduction can yield various reduced derivatives .
Scientific Research Applications
4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with oxadiazole, piperidine, and pyrimidine rings, such as:
Uniqueness
What sets 4-({1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)-6-phenylpyrimidine apart is its unique combination of three different heterocyclic rings, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-5-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-15-23-20(27-24-15)12-25-9-7-16(8-10-25)13-26-19-11-18(21-14-22-19)17-5-3-2-4-6-17/h2-6,11,14,16H,7-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZBSKWZWKITDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)COC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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